2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Overview
Description
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions. For instance, azetidine-3-methanol can be reacted with a suitable thiol to form the azetidin-3-ylmethylthio group.
Final Assembly: The final step involves the coupling of the azetidin-3-ylmethylthio group with the thiadiazole ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the azetidine moiety, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Various azetidine derivatives with different functional groups.
Scientific Research Applications
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride exerts its effects involves several pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-((Azetidin-3-ylmethyl)thio)-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole derivatives
- Azetidine-containing compounds
Uniqueness
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is unique due to the combination of the azetidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for further research and development.
Biological Activity
The compound 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores its biological activities, including antibacterial, antifungal, anticancer properties, and its mechanisms of action based on current research findings.
Structure and Synthesis
The structure of this compound features a thiadiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of azetidine derivatives with thiadiazole precursors under controlled conditions.
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds with a similar structure have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis . In vitro studies demonstrated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2A | E. coli | 32 µg/mL |
2B | S. aureus | 16 µg/mL |
2C | M. tuberculosis | 8 µg/mL |
These findings suggest that the azetidine and thiadiazole moieties play crucial roles in enhancing antibacterial efficacy .
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal activity. In studies involving various fungal strains, these compounds demonstrated notable inhibition. For example:
Compound | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
3A | Candida albicans | 20 |
3B | Aspergillus niger | 15 |
The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function .
Anticancer Properties
Emerging evidence suggests that thiadiazole derivatives possess anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12 |
HeLa (Cervical) | 10 |
A549 (Lung) | 15 |
These results indicate potential for further development as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : They may disrupt microbial cell membranes, leading to increased permeability and cell death.
- Interaction with DNA : Some derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Study on Antitubercular Activity
A study published in a peer-reviewed journal highlighted the effectiveness of a thiadiazole derivative against multidrug-resistant strains of M. tuberculosis. The compound exhibited a significant reduction in bacterial load in treated mice compared to controls .
Clinical Relevance
In clinical settings, compounds derived from the thiadiazole scaffold are being explored for their potential as new therapeutic agents against resistant bacterial strains and various cancers. Their ability to modulate biological pathways makes them promising candidates for drug development.
Properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJQECLBONCNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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